N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide
Description
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[410]heptanyl)acetamide is a complex organic compound characterized by its unique bicyclic structure and the presence of both a pyrazole and a cyanophenyl group
Properties
IUPAC Name |
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-19(21)15-3-1-2-9-18(15,19)11-17(26)24-16-8-10-23-25(16)14-6-4-13(12-22)5-7-14/h4-8,10,15H,1-3,9,11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMAMGFBGVFZJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)C2(F)F)CC(=O)NC3=CC=NN3C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide typically involves multiple steps, starting with the preparation of the bicyclic heptane derivative. This is followed by the introduction of the pyrazole ring and the cyanophenyl group. Common reagents used in these reactions include organometallic catalysts, halogenating agents, and various solvents to facilitate the reactions under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-cyanophenyl)pyrazol-3-yl]-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)acetamide: shares similarities with other pyrazole derivatives and bicyclic compounds.
This compound: is unique due to its specific combination of functional groups and structural features.
Uniqueness
The uniqueness of this compound lies in its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications. Its structural complexity also provides opportunities for further chemical modifications and the development of new derivatives with enhanced properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
